molecular formula C15H20N2O2S2 B12789998 N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide CAS No. 61766-86-7

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide

Cat. No.: B12789998
CAS No.: 61766-86-7
M. Wt: 324.5 g/mol
InChI Key: WWRKURCDUZTYQC-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide is a complex organic compound belonging to the benzothiazepine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiols, which undergo cyclization and subsequent functional group modifications. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-methyl-1,2-benzothiazepin-3-amine: Lacks the methylthio group.

    N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine: Lacks the 1,1-dioxide group.

Uniqueness

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide is unique due to the presence of both the methylthio and 1,1-dioxide groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61766-86-7

Molecular Formula

C15H20N2O2S2

Molecular Weight

324.5 g/mol

IUPAC Name

N,N-diethyl-4-methyl-5-methylsulfanyl-1,1-dioxo-1λ6,2-benzothiazepin-3-amine

InChI

InChI=1S/C15H20N2O2S2/c1-5-17(6-2)15-11(3)14(20-4)12-9-7-8-10-13(12)21(18,19)16-15/h7-10H,5-6H2,1-4H3

InChI Key

WWRKURCDUZTYQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C2C(=C1C)SC

Origin of Product

United States

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